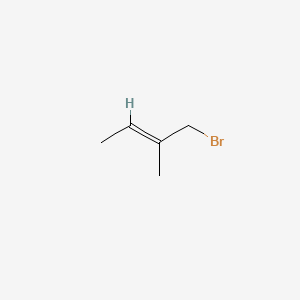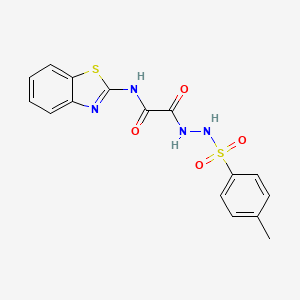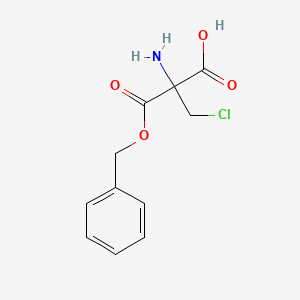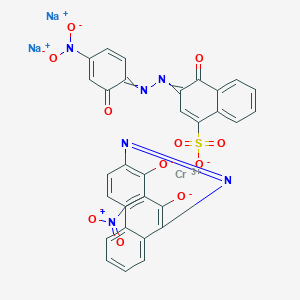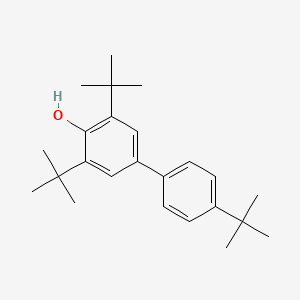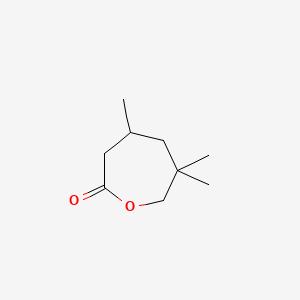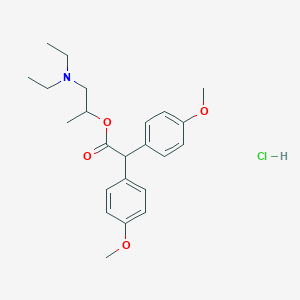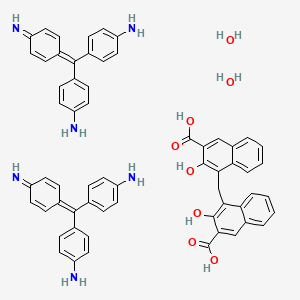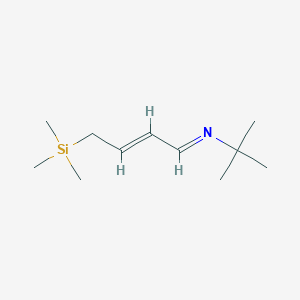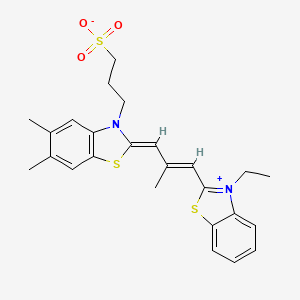![molecular formula C9H11I3O6 B13757642 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate CAS No. 7250-46-6](/img/structure/B13757642.png)
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate, also known as acetic acid, iodo-, triester with glycerol, is a compound with the molecular formula C9H11I3O6 and a molecular weight of 595.893 g/mol . This compound is characterized by its high density (2.438 g/cm³) and high boiling point (420.6°C at 760 mmHg) . It is a triester formed from glycerol and iodoacetic acid, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate typically involves the esterification of glycerol with iodoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
Esterification Reaction: Glycerol reacts with iodoacetic acid in the presence of a strong acid catalyst (such as sulfuric acid) to form the triester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol and iodoacetic acid.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles can be used in substitution reactions.
Acids and Bases: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Glycerol and iodoacetic acid are the primary products of hydrolysis.
Scientific Research Applications
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and ethers.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through iodination.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate involves the reactivity of the iodine atoms and ester groups. The iodine atoms can participate in substitution reactions, while the ester groups can undergo hydrolysis. These reactions allow the compound to modify other molecules, such as proteins, by introducing iodine atoms or ester groups.
Comparison with Similar Compounds
Similar Compounds
Glycerol-tris(iodoacetate): Similar to 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate but with different esterification patterns.
Propane-1,2,3-triyl tris(iodoacetate): Another triester of glycerol and iodoacetic acid with a different structural arrangement.
Uniqueness
This compound is unique due to its specific esterification pattern, which provides distinct reactivity and applications compared to other similar compounds. Its high iodine content also makes it particularly useful in iodination reactions and applications requiring heavy atoms.
Properties
CAS No. |
7250-46-6 |
|---|---|
Molecular Formula |
C9H11I3O6 |
Molecular Weight |
595.89 g/mol |
IUPAC Name |
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate |
InChI |
InChI=1S/C9H11I3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI Key |
NSGOBVLOLGZLSI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CI)OC(=O)CI)OC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


